molecular formula C19H24N2O B1252584 Palonosetron, (3R)- CAS No. 149654-00-2

Palonosetron, (3R)-

Katalognummer B1252584
CAS-Nummer: 149654-00-2
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: CPZBLNMUGSZIPR-WBVHZDCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palonosetron is a potent and highly selective 5-hydroxytryptamine type 3 receptor (5-HT3) antagonist . It is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV) in patients receiving highly emetogenic chemotherapy regimens, such as those based on cisplatin .

Wissenschaftliche Forschungsanwendungen

1. Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention

Palonosetron has been extensively studied for its efficacy in preventing nausea and vomiting induced by chemotherapy. It is a potent 5-HT3 receptor antagonist with a long plasma elimination half-life, providing effective control of acute and delayed CINV (Eisenberg et al., 2003; Aapro, 2007; Saito et al., 2009).

2. Molecular Interactions with 5-HT3 Receptor

Studies reveal that palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Unlike first-generation 5-HT3 antagonists, palonosetron triggers receptor internalization and induces prolonged inhibition of receptor function. This unique interaction may contribute to its clinical efficacy (Rojas et al., 2010; Price et al., 2016).

3. Postoperative Nausea and Vomiting (PONV) Prevention

Palonosetron is also effective in preventing postoperative nausea and vomiting. Its prolonged half-life and high binding affinity make it a suitable choice for preventing PONV in various surgical settings (Yang & Scott, 2009; Chun et al., 2014).

4. Pharmacokinetic Profile and Safety Evaluation

Palonosetron's pharmacokinetic profile and safety have been evaluated in both U.S. and Japanese subjects, highlighting its tolerability and consistent systemic exposure across different populations. This supports its use in diverse patient groups undergoing chemotherapy or surgery (Stoltz et al., 2004; Kim et al., 2014).

5. Radiation-Induced Nausea and Vomiting (RINV)

Palonosetron has shown promise in controlling radiation-induced nausea and vomiting, suggesting its potential application beyond chemotherapy and surgery (Ganesh et al., 2018).

6. Subcutaneous and Intravenous Administration

Research also explores the effectiveness of palonosetron when administered subcutaneously, broadening its potential use cases and providing convenience, especially in outpatient settings (Sádaba et al., 2014).

7. Palonosetron in Buccal Delivery Systems

Development of palonosetron-loaded mucoadhesive buccal films highlights an innovative approach for its delivery, potentially enhancing its oral bioavailability and patient compliance (Nair et al., 2018).

Wirkmechanismus

Palonosetron exerts its antiemetic effects by selectively blocking the 5-HT3 receptors in the gastrointestinal tract and the central nervous system. By inhibiting serotonin binding to these receptors, it reduces the activation of the vomiting reflex. Its prolonged plasma elimination half-life contributes to its extended duration of action compared to other 5-HT3 antagonists .

Eigenschaften

CAS-Nummer

149654-00-2

Molekularformel

C19H24N2O

Molekulargewicht

296.4 g/mol

IUPAC-Name

(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m1/s1

InChI-Schlüssel

CPZBLNMUGSZIPR-WBVHZDCISA-N

Isomerische SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5

SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

Kanonische SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

Synonyme

2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one
2-QHBIQO
Aloxi
palonosetron
palonosetron hydrochloride
Palonosetron, (3R)-
palonosetron, (R-(R*,R*))-isomer
palonosetron, (R-(R*,S*))-isomer
palonosetron, (S-(R*,S*))-isomer
RS 25233 197
RS 25233 198
RS 25233-197
RS 25233-198
RS 25233197
RS 25233198
RS 25259
RS 25259 197
RS 25259 198
RS 25259-197
RS 25259-198
RS 25259197
RS 25259198
RS-25233-197
RS-25233-198
RS-25259
RS-25259-197
RS-25259-198
RS25233197
RS25233198
RS25259
RS25259197
RS25259198

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron, (3R)-
Reactant of Route 2
Palonosetron, (3R)-
Reactant of Route 3
Palonosetron, (3R)-
Reactant of Route 4
Palonosetron, (3R)-
Reactant of Route 5
Palonosetron, (3R)-
Reactant of Route 6
Palonosetron, (3R)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.